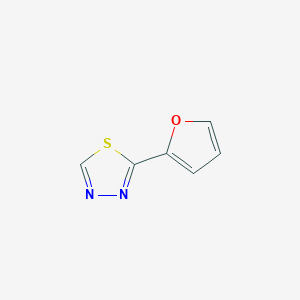

2-(Furan-2-yl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

2-(furan-2-yl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C6H4N2OS/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H |

InChI Key |

YZMQJYOJJJHESW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NN=CS2 |

Origin of Product |

United States |

The Foundational Importance of Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and biochemistry, with their structures being integral to a multitude of natural and synthetic bioactive molecules. derpharmachemica.comijnrd.orgresearchgate.netijraset.com They are pervasive in pharmaceuticals, agrochemicals, and veterinary products. researchgate.net In fact, it is estimated that over 90% of all new drugs contain a heterocyclic fragment, underscoring their critical role in drug discovery and development. researchgate.netijraset.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. derpharmachemica.com This structural and functional diversity allows for the fine-tuning of molecular properties to achieve desired biological effects, ranging from anti-inflammatory and antimicrobial to anticancer and antiviral activities. derpharmachemica.comijnrd.org

The 1,3,4 Thiadiazole Scaffold: a Privileged Pharmacophore

The 1,3,4-thiadiazole (B1197879) ring, a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its consistent appearance in compounds exhibiting a wide spectrum of pharmacological activities. nih.govnih.govresearchgate.net The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been incorporated into molecules demonstrating antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.net

The structural features of the 1,3,4-thiadiazole ring contribute to its biological promiscuity. The presence of the sulfur atom and the two nitrogen atoms allows for various non-covalent interactions with biological macromolecules, such as hydrogen bonding and coordination with metal ions. nih.gov Furthermore, the aromaticity of the ring system provides metabolic stability. nih.gov The ease of synthesis and the ability to introduce a variety of substituents at different positions on the ring make it an attractive template for the design and development of new therapeutic agents. researchgate.netmiddlebury.edu

The Furan Moiety: a Key Component of Bioactive Molecules

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial structural element found in a plethora of biologically active natural products and synthetic compounds. ijabbr.comijabbr.comutripoli.edu.lymdpi.com Its presence in a molecule can significantly influence its biological profile. ijabbr.comutripoli.edu.ly Furan derivatives have been reported to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comijabbr.comutripoli.edu.lymdpi.com

The Strategic Imperative for Investigating 2 Furan 2 Yl 1,3,4 Thiadiazole

Foundational Synthetic Routes to 1,3,4-Thiadiazole Derivatives

Traditional methods for constructing the 1,3,4-thiadiazole ring remain fundamental in organic synthesis. These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions from Thiosemicarbazide (B42300) and Related Precursors

The cyclization of thiosemicarbazide and its derivatives is one of the most efficient and widely utilized strategies for the synthesis of 2,5-disubstituted and 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.br This versatile precursor can react with a variety of carbon-containing electrophiles to form the heterocyclic ring.

A primary method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. For instance, 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole can be synthesized by refluxing furan-2-carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). jocpr.commdpi.com The mechanism initiates with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by dehydration and a subsequent intramolecular cyclization where the sulfur atom attacks the carbonyl group. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes or ketones, are also key intermediates. nih.gov These compounds can undergo cyclization to form the thiadiazole ring, often through oxidative processes. sbq.org.br In some cases, cyclization can be achieved by reacting thiosemicarbazide with carbon disulfide in a basic medium, which leads to the formation of 1,3,4-thiadiazole-2,5-dithiol. researchgate.net

Furthermore, solid-phase synthesis techniques have been developed using thiosemicarbazide resins. The key step in this approach is the cyclization of the resin-bound thiosemicarbazide using a desulfurizing agent like p-toluenesulfonyl chloride (p-TsCl) to generate a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin, which can then be further functionalized. acs.orgnih.gov

Table 1: Examples of Reagents Used for Cyclization of Thiosemicarbazide Precursors

| Precursor | Reagent | Product Type | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | H₂SO₄, POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.brjocpr.commdpi.com |

| Thiosemicarbazide Resin | p-Toluenesulfonyl chloride (p-TsCl) | 2-Amido-5-amino-1,3,4-thiadiazole | acs.orgnih.gov |

| Thiosemicarbazide & Aldehyde | Ferric Chloride (FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Condensation Reactions in Thiadiazole Ring Formation

Condensation reactions are integral to the formation of the 1,3,4-thiadiazole ring, often serving as the initial step in a multi-step synthesis. researchgate.net The reaction between a hydrazine (B178648) derivative and a compound containing a thiocarbonyl group is a common strategy.

The most prevalent example is the condensation of acylhydrazides with various sulfur-containing reagents. sbq.org.br For example, reacting acylhydrazides with isothiocyanates can furnish 2-substituted-5-anilino-1,3,4-thiadiazoles. sbq.org.br Similarly, reactions with dithiocarbamates or carbon disulfide lead to the formation of thiosemicarbazide or dithiocarbazide intermediates, which are then cyclized to the thiadiazole ring system. sbq.org.br

Another important condensation route involves the reaction of thiosemicarbazide with aldehydes to form thiosemicarbazones. sbq.org.br These intermediates can then be cyclized, often through oxidation, to yield 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.br A transition-metal-free approach demonstrates the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which provides an efficient and scalable method for producing these derivatives. organic-chemistry.org

The choice of cyclizing agent in these condensation-cyclization sequences can be critical for regioselectivity. For instance, when cyclizing thiosemicarbazide intermediates, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) can favor the formation of 2-amino-1,3,4-oxadiazoles, whereas using p-toluenesulfonyl chloride (p-TsCl) can selectively yield 2-amino-1,3,4-thiadiazoles. sbq.org.brorganic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct method for forming the 1,3,4-thiadiazole ring from appropriate acyclic precursors by facilitating the formation of a key sulfur-carbon or sulfur-nitrogen bond. This approach is particularly useful for the synthesis of 2,5-disubstituted and 2-amino-1,3,4-thiadiazoles from thiosemicarbazones or related thio-hydrazide derivatives.

A common method involves the use of oxidizing agents like ferric chloride (FeCl₃) to cyclize thiosemicarbazones. researchgate.net Molecular iodine has also been employed as an effective promoter for the oxidative cyclization of thiosemicarbazones to synthesize fused 1,3,4-thiadiazole systems. frontiersin.orgnih.gov This method is part of a transition-metal-free process that involves the condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation. organic-chemistry.org

Hydrogen peroxide has been used for the oxidative cyclization of bis-thioureas to yield 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives. researchgate.net More advanced techniques include electrochemical oxidative synthesis. A metal-free and exogenous oxidant-free electrochemical protocol has been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones, catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org Mechanistic studies revealed that the reaction proceeds through a tandem addition and chemoselective C–S coupling sequence. rsc.org Additionally, photochemical oxidative cyclization has been reported for mesoionic 1,3,4-thiadiazoles. rsc.org

Advanced Synthetic Approaches

To improve efficiency, yield, and structural diversity, modern synthetic strategies have been applied to the synthesis of 1,3,4-thiadiazoles. These include microwave-assisted protocols and multi-component reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. proquest.comproquest.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods, aligning with the principles of green chemistry. proquest.combohrium.com

The synthesis of various N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been successfully carried out using both conventional and microwave irradiation conditions, with the latter showing a notable enhancement in reaction rates and yields. nih.gov In a typical procedure for synthesizing Schiff base derivatives, a mixture of a 2-amino-5-aryl-1,3,4-thiadiazole and an aromatic aldehyde can be irradiated under microwave conditions for just a few minutes, compared to several hours of refluxing required by conventional methods. proquest.comproquest.com

Microwave irradiation has also been employed in the cyclization step of thiosemicarbazide derivatives to form the thiadiazole ring. mdpi.com This green and efficient method has been used to prepare a variety of 1,3,4-thiadiazole-based compounds, demonstrating its broad applicability. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Bases

| Method | Reaction Time | Conditions | Reference(s) |

|---|---|---|---|

| Conventional | 4-6 hours | Reflux in absolute ethanol | proquest.comproquest.com |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nih.gov Thiosemicarbazide is a versatile building block in MCRs for the synthesis of various heterocyclic compounds. researchgate.net

A notable example is the development of a simple and efficient one-pot, three-component reaction to synthesize thiazolidine-4-one and 1,3,4-thiadiazole molecular hybrids. nih.gov This reaction involves the combination of a 5-substituted phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid. nih.gov Such strategies allow for the rapid assembly of complex molecules from simple and readily available starting materials.

Another MCR approach involves a one-pot reaction of an N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide intermediate with p-chlorobenzaldehyde and various carbon electrophiles or nucleophiles under microwave irradiation to yield cyclic thiadiazolo-pyrimidine derivatives. nih.gov These advanced MCR protocols are invaluable for creating libraries of structurally diverse 1,3,4-thiadiazole analogues for further investigation.

Design and Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is a significant area of research in medicinal chemistry. The inherent reactivity of both the furan and thiadiazole rings allows for extensive derivatization, enabling the development of compounds with tailored properties.

Structural Modifications on the Thiadiazole Ring

The 1,3,4-thiadiazole ring presents a prime site for structural modifications, particularly at the C-5 position when the C-2 position is occupied by the furan ring. A common synthetic precursor for these modifications is 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (B1296521). The primary amine group on the thiadiazole ring is a versatile handle for a variety of chemical transformations.

Researchers have successfully synthesized numerous derivatives by reacting this amino group. For instance, the formation of amide linkages is a common strategy. A series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been prepared, effectively linking the furan and thiadiazole moieties through a carboxamide bridge. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on this exocyclic amine group can significantly influence the biological profile of the resulting compounds. mdpi.com

Another key intermediate is 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol, which exists in a thione-thiol tautomeric equilibrium. The thiol group is readily alkylated to introduce a variety of side chains. This S-alkylation reaction, often carried out with halo-acetyl derivatives, leads to the formation of 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives and their corresponding amides or esters. researchgate.net These modifications leverage the nucleophilicity of the sulfur atom to expand the chemical diversity of the scaffold. researchgate.netnih.gov The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered an excellent scaffold for derivatization due to the reactivity of the amine group. nih.gov The introduction of an aromatic ring, such as furan, at the 5th position of the 1,3,4-thiadiazole core has been observed to be a favorable modification for enhancing certain biological activities. nih.gov

Table 1: Examples of Structural Modifications at the Thiadiazole Ring

| Precursor | Reagent/Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|

| 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | Acylation | N-Acyl-5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | nih.gov |

| 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | Reaction with isothiocyanates | N-substituted thioureas | nih.gov |

| 5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiol | S-alkylation with halo-esters/amides | 2-[(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)thio]acetates/acetamides | researchgate.net |

Substituent Effects at the Furan Moiety

Modifying the furan ring itself is another effective strategy to fine-tune the properties of the parent compound. The introduction of substituents at the C-5 position of the furan ring can have a profound impact. A prominent example is the synthesis of derivatives containing a 5-nitrofuran-2-yl moiety. nih.gov The synthesis of these compounds typically starts from 5-nitrofuraldehyde, which is then converted into a thiosemicarbazone, followed by oxidative cyclization to form the 2-amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole core. nih.gov

The presence of the strongly electron-withdrawing nitro group on the furan ring significantly alters the electronic properties of the entire molecule. Research has also explored other 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole moiety, indicating that various groups can be installed on the furan ring to modulate activity. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the molecule's interaction with biological targets. nih.gov

Table 2: Synthesis Starting from Substituted Furan Precursors

| Furan Starting Material | Resulting Core Structure | Key Substituent | Reference |

|---|---|---|---|

| 5-Nitrofuraldehyde | 2-Amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Nitro group | nih.gov |

Hybridization with Diverse Heterocyclic Systems (e.g., Oxadiazole, Pyrazole (B372694), Triazole, Thiazolidinone)

Molecular hybridization, which involves covalently linking two or more pharmacophoric heterocyclic rings, is a powerful strategy in drug design. The this compound scaffold has been successfully hybridized with several other important heterocyclic systems.

Oxadiazole: Hybrid molecules incorporating both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings have been synthesized. One approach involves reacting a furan-2-carbonyl hydrazide intermediate with carbon disulfide to form a thiadiazole-thiol, which is then elaborated and coupled with an oxadiazole precursor. jst.go.jp Another route involves converting furan-2-carbohydrazide (B108491) into a 1,3,4-oxadiazole ring, which is then linked to a pre-formed thiadiazole moiety. jst.go.jp

Thiazolidinone: The synthesis of this compound-thiazolidinone hybrids is well-documented. A common pathway involves the reaction of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to yield an N-chloroacetyl intermediate. This intermediate is subsequently treated with ammonium (B1175870) thiocyanate (B1210189) to form a thiourea (B124793) derivative, which then undergoes cyclization to afford the 2-(thiadiazolylimino)thiazolidin-4-one ring system. nih.gov This core can be further functionalized at the 5-position of the thiazolidinone ring by condensation with various aromatic aldehydes. nih.govbiointerfaceresearch.com

Triazole and Pyrazole: The this compound scaffold has also been integrated into more complex structures containing triazole and pyrazole rings. For instance, 1,3,4-thiadiazole derivatives bearing a 1,2,3-triazole moiety have been synthesized, often by reacting a triazole-containing starting material with thiosemicarbazide and then cyclizing it. mdpi.com Similarly, complex heterocyclic systems have been constructed that feature a furan ring connected to a pyrazoline (a dihydro-pyrazole) which, in turn, is linked to other heterocycles like thiazole (B1198619) and triazole, demonstrating the feasibility of creating these multi-ring hybrids. researchgate.net

Table 3: Examples of Hybrid Heterocyclic Systems

| Hybridized Heterocycle | Synthetic Strategy | Resulting Hybrid Structure | Reference(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole | Coupling of furan-thiadiazole and oxadiazole precursors | 2-(Furan-2-yl)-5-(1,3,4-oxadiazol-2-yl)-1,3,4-thiadiazole | jst.go.jp |

| Thiazolidin-4-one | Cyclization of a thiadiazolyl-thiourea intermediate | 2-((5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one | nih.govbiointerfaceresearch.com |

| 1,2,3-Triazole | Reaction of a triazole-containing ketone with thiosemicarbazide followed by cyclization | 2-(Furan-2-yl)-5-(1,2,3-triazol-yl)-1,3,4-thiadiazole | mdpi.com |

Anticancer and Antiproliferative Activities

Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticancer agents, demonstrating a variety of therapeutic activities including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.gov The structural characteristics of 1,3,4-thiadiazoles, such as their high aromaticity and stability in the body, contribute to their pharmacological potential. nih.gov

Efficacy against Various Human Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. nih.gov Several of these compounds showed promising activity against all three cell lines, while others were selectively active against colon and breast cancer cells. nih.gov

In another study, newly synthesized 2-amino-1,3,4-thiadiazole derivatives were tested for their cytotoxicity against human liver carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. ujpronline.comresearchgate.net Among the tested compounds, some were identified as being more potent in their cytotoxic activity against both cancer cell lines. researchgate.net

Furthermore, research on other 1,3,4-thiadiazole derivatives has shown their effectiveness against various cancer cells. For instance, certain derivatives have demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with some compounds also being investigated for their effects on the MDA-MB-231 breast cancer line and normal fibroblasts. nih.gov Other studies have highlighted the activity of 1,3,4-thiadiazole derivatives against colon adenocarcinoma (HT-29) and neuroblastoma (SKNMC) cells. nih.gov

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | MCF-7, HCT-116, PC-3 | Promising antiproliferative activity against all three lines for some compounds; selective activity for others. | nih.gov |

| 2-amino-1,3,4-thiadiazole derivatives | HepG-2, MCF-7 | Potent cytotoxic activity against both cell lines for specific derivatives. | ujpronline.comresearchgate.net |

| 1,3,4-Thiadiazoles with 3-methoxyphenyl (B12655295) substituent | MCF-7, MDA-MB-231 | Weak anticancer activity observed. | nih.gov |

Modulation of Specific Molecular Targets and Pathways

The anticancer effects of these compounds are often linked to their ability to interact with specific molecular targets crucial for cancer cell growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is therefore a significant strategy in cancer therapy. nih.gov

A study on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives identified VEGFR-2 as a potential molecular target. nih.gov Molecular docking studies revealed that the active antiproliferative compounds were effective inhibitors of VEGFR-2. nih.gov Specifically, one compound with a favorable orientation in the VEGFR-2 binding pocket was found to be the best inhibitor of the receptor. nih.gov This suggests that the anticancer activity of these compounds is at least partially due to their ability to inhibit VEGFR-2. nih.gov Other research has also focused on designing 1,3,4-triazole derivatives as potent VEGFR-2 inhibitors. researchgate.net

SIRT1 Modulation: Sirtuin 1 (SIRT1) is another important enzyme involved in various cellular processes, and its activation has been linked to cardioprotective effects. unipi.it While some research focuses on SIRT1 activators, the modulation of sirtuins is also a target in cancer research. unipi.itresearchgate.net Virtual screening has been used to discover new inhibitors of SIRT1 and SIRT2, with some hit compounds featuring an oxadiazole-carbonylaminothiourea backbone. acs.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

In addition to targeting specific enzymes, 1,3,4-thiadiazole derivatives can induce cancer cell death through apoptosis (programmed cell death) and by causing cell cycle arrest.

One study on novel 1,3,4-thiadiazoles found that a particular derivative arrested breast cancer cells at the G2/M phase of the cell cycle, likely by inhibiting CDK1. nih.gov Another derivative was found to significantly increase the percentage of cells in the sub-G1 phase, suggesting the induction of necrosis. nih.gov Annexin V-PI assays confirmed that one compound significantly increased early apoptosis and necrosis in breast cancer cells. nih.gov These findings indicate that these derivatives can serve as potential anticancer agents by triggering cell death pathways. nih.gov

Antimicrobial Efficacy

The 1,3,4-thiadiazole scaffold is also a key component in the development of new antimicrobial agents to combat the growing issue of drug resistance. nih.govwjpmr.com

Antibacterial Activity

Derivatives of this compound have shown notable activity against a range of bacteria, including clinically significant Gram-positive strains and resistant pathogens.

Gram-positive bacteria: Several studies have highlighted the efficacy of 1,3,4-thiadiazole derivatives against Gram-positive bacteria. For example, some tris-1,3,4-thiadiazole derivatives have displayed good antimicrobial activity against Staphylococcus aureus and Corynebacterium diphtheriae. nih.gov Other derivatives have shown good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and S. aureus. nih.gov The introduction of isopropyl and isobutyl radicals into the structure of some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives has been shown to significantly increase their activity against S. aureus. zsmu.edu.ua

Helicobacter pylori: Helicobacter pylori is a bacterium that can cause gastric ulcers and is linked to stomach cancer. researchgate.net Several studies have focused on developing 1,3,4-thiadiazole derivatives as anti-H. pylori agents. researchgate.net Research on 2-substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles has demonstrated their potential against this bacterium. researchgate.net Similarly, novel 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have shown promising anti-H. pylori activity, with most compounds demonstrating moderate to strong inhibition, particularly at a concentration of 25 μ g/disk . nih.govresearchgate.net Another study on N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines showed that most of the synthesized compounds had strong activity against clinical isolates of H. pylori, with a nitrofuran analog being the most potent. nih.gov

MRSA: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of antibiotic-resistant infections. Research into 3-aryl-6-arylamino-1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazoles has shown selective activity against Gram-positive bacteria, including MRSA strains. nih.gov

Table 2: Antibacterial Activity of this compound and Related Structures

| Compound Type | Target Bacteria | Observed Activity | Reference(s) |

|---|---|---|---|

| Tris-1,3,4-thiadiazole derivatives | S. aureus, C. diphtheriae | Good antimicrobial activity. | nih.gov |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus | Increased activity with specific substitutions. | zsmu.edu.ua |

| 2-substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles | H. pylori | Potent anti-H. pylori activity. | researchgate.net |

| 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles | H. pylori (metronidazole-resistant) | Moderate to strong inhibitory response. | nih.govresearchgate.net |

| N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines | H. pylori | Strong activity against clinical isolates. | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have demonstrated significant antifungal activity. nih.govwjpmr.com

Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols exhibit a broad spectrum of biological activity, including antifungal properties. nih.govresearchgate.net One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds. nih.govresearchgate.net Its mechanism of action involves the disruption of cell wall biogenesis. nih.govresearchgate.net

Other studies have also reported the antifungal potential of various 1,3,4-thiadiazole derivatives against a range of fungal pathogens. nih.govwjpmr.com For instance, some tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum. nih.gov

Anti-Leishmanial Activity

The search for new, effective, and safe drugs to treat leishmaniasis is a global health priority due to the limitations of current therapies, including drug resistance and toxicity. researchgate.netnih.govtandfonline.com Derivatives of this compound have emerged as a promising class of compounds with significant anti-leishmanial properties. researchgate.netnih.govtandfonline.commui.ac.ir

Several studies have focused on synthesizing and evaluating the anti-leishmanial activity of various derivatives. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-amines with an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety showed good activity against the promastigote form of Leishmania major. nih.gov The 4-methylbenzyl analog of this series was particularly potent, significantly reducing the number of intracellular amastigotes. nih.gov

In another study, 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing an acyclic amine at the C-2 position were synthesized. tandfonline.com The hydroxypropylamino- and methoxypropylamino- analogs of the 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole demonstrated the highest selectivity. tandfonline.com Furthermore, 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines and their 5-nitrothiophene analogs also exhibited potent activity against both promastigote and amastigote forms of L. major. researchgate.net Generally, the 5-nitrofuran derivatives were found to be more active than their 5-nitrothiophene counterparts. researchgate.net

The anti-leishmanial potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) values. For example, some (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives significantly reduced the viability of L. major promastigotes, with the most potent compounds having IC50 values of 77.6 µM and 94 µM. nih.gov Another series of 2-substituted-thio-1,3,4-thiadiazoles also showed good activity against both promastigote and amastigote forms of L. major. mui.ac.ir

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety | Leishmania major (promastigotes and amastigotes) | Good activity against promastigotes; 4-methylbenzyl analog was most potent against amastigotes. | nih.gov |

| 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines with acyclic amines | Leishmania major (promastigotes and amastigotes) | Hydroxypropylamino- and methoxypropylamino- analogs of the 5-nitrothiophene series showed the highest selectivity. | tandfonline.com |

| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines | Leishmania major (promastigotes and amastigotes) | Potent activity; 5-nitrofuran derivatives were more active than 5-nitrothiophene analogs. | researchgate.net |

| (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives | Leishmania major (promastigotes) | Significant reduction in promastigote viability with IC50 values as low as 77.6 µM. | nih.gov |

| 2-substituted-thio-1,3,4-thiadiazoles | Leishmania major (promastigotes and amastigotes) | Good activity against both forms of the parasite. | mui.ac.ir |

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tuberculosis agents. connectjournals.com The 1,3,4-thiadiazole nucleus is a structural component of interest in the design of new anti-tubercular drugs. nih.govresearchgate.nettandfonline.comnih.gov

Research has shown that derivatives of 2,5-disubstituted-1,3,4-thiadiazoles exhibit activity against Mycobacterium tuberculosis. nih.govresearchgate.net For instance, a study on a series of these compounds revealed that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole had the highest inhibitory activity against the H37Rv strain. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been employed to understand the features that contribute to the anti-tuberculosis activity of these compounds. nih.gov

In the search for potent anti-tubercular agents, various modifications to the 1,3,4-thiadiazole scaffold have been explored. One study highlighted that the presence of a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position resulted in the most potent anti-tubercular activity among the tested compounds. researchgate.net Another approach involved hybridizing antipyrine (B355649) with 1,3,4-thiadiazole and 1,2,4-triazole (B32235) rings, which resulted in compounds with good inhibitory activity against M. tuberculosis. nih.gov

Furthermore, a series of 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanimine (B1209239) derivatives were synthesized and evaluated for their anti-tubercular potential. researchgate.net Among these, derivatives with electron-withdrawing groups like nitro and chloro on the phenyl ring showed promising activity, with some compounds being active at a concentration of 3.125 µg/mL against the M. tuberculosis H37Rv strain. researchgate.net

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Mycobacterium tuberculosis H37Rv | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity. | nih.govresearchgate.net |

| 1,3,4-thiadiazole derivatives with 5-nitrofuran-2-yl at C2 and 2,4-dichlorophenyl at C5 | Mycobacterium tuberculosis | Showed the most potent anti-tubercular activity in the series. | researchgate.net |

| 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanimine derivatives | Mycobacterium tuberculosis H37Rv | Derivatives with nitro and chloro substitutions were active at 3.125 µg/mL. | researchgate.net |

| Hybrid compounds of antipyrine with 1,3,4-thiadiazole and 1,2,4-triazole | Mycobacterium tuberculosis | Exhibited good inhibitory activity. | nih.gov |

Anti-inflammatory Properties

The furan and 1,3,4-thiadiazole moieties are present in many compounds that exhibit anti-inflammatory properties. nih.govnih.govnih.govneliti.com Natural furan derivatives have been shown to inhibit inflammatory responses through various mechanisms, including the suppression of nitric oxide (NO) production and the regulation of inflammatory mediators. nih.gov The anti-inflammatory effects of furan-containing compounds are often linked to their antioxidant properties. nih.gov

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govnih.gov For example, a series of 2,6-diaryl-imidazo[2,1-b] acs.orgacs.orgnih.govthiadiazole derivatives were tested, with one compound showing better anti-inflammatory activity than the standard drug diclofenac. nih.gov Molecular docking studies suggested that this compound had a higher inhibition of COX-2. nih.gov

Another study focused on novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles. nih.gov One of the synthesized compounds demonstrated significant in vitro anti-inflammatory activity, surpassing that of ibuprofen. nih.gov These findings highlight the potential of the 1,3,4-thiadiazole scaffold in developing new anti-inflammatory agents with potentially fewer side effects. nih.gov

| Compound Series | Mechanism/Key Findings | Reference |

|---|---|---|

| Natural Furan Derivatives | Inhibit nitric oxide production and regulate inflammatory mediators. Anti-inflammatory effects are linked to antioxidant properties. | nih.gov |

| 2,6-diaryl-imidazo[2,1-b] acs.orgacs.orgnih.govthiadiazole derivatives | A specific compound showed better anti-inflammatory activity than diclofenac, with higher predicted inhibition of COX-2. | nih.gov |

| 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | A synthesized compound exhibited significant in vitro anti-inflammatory activity, superior to ibuprofen. | nih.gov |

Enzyme Inhibition Potential (e.g., Peptide Deformylase, Lactate (B86563) Dehydrogenase)

The this compound scaffold and its derivatives have shown potential as inhibitors of various enzymes, which is a key strategy in drug discovery.

Peptide Deformylase (PDF) Inhibition: PDF is a crucial bacterial enzyme, making it an attractive target for the development of new antibiotics. acs.orgacs.orgnih.gov A series of novel 1,3,4-thiadiazole derivatives were designed and synthesized as potent PDF inhibitors. acs.orgacs.orgnih.gov These compounds displayed good inhibitory activity against Gram-positive PDF and, in some cases, superior inhibitory activity on E. coli PDF. acs.org Molecular docking studies have helped to understand the binding modes of 1,3,4-thiadiazoles as PDF inhibitors, identifying key amino acid residues responsible for their potency.

Lactate Dehydrogenase (LDH) Inhibition: LDH is a critical enzyme in energy metabolism, and its inhibition is a therapeutic strategy for various diseases, including cancer. nih.gov While direct studies on this compound as an LDH inhibitor are not extensively detailed in the provided context, the inhibition of LDH by various small molecules, including those with thiazole scaffolds, is an active area of research. nih.gov For instance, a series of thiazole-based small molecules were designed as human lactate dehydrogenase A (hLDHA) inhibitors, with some compounds showing significant anticancer activities. nih.gov

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Peptide Deformylase (PDF) | 1,3,4-Thiadiazole derivatives | Good inhibitory activity against Gram-positive PDF; some compounds showed superior activity against E. coli PDF. | acs.orgacs.orgnih.gov |

| Lactate Dehydrogenase (LDH) | Thiazole-based small molecules | Designed as hLDHA inhibitors, with some showing significant anticancer activity. | nih.gov |

Other Biological Attributes (e.g., Antioxidant Potential)

In addition to the specific activities mentioned above, compounds containing the this compound structure and related heterocycles possess other notable biological properties, particularly antioxidant potential. researchgate.netresearchgate.netnih.govhistorymedjournal.com

The antioxidant activity of these compounds is often evaluated using methods like the DPPH assay. nih.gov For example, a study on thiazolidin-4-one analogues with a 1,3,4-thiadiazole moiety revealed that one derivative was a more potent antioxidant than the standard, ascorbic acid. nih.gov The presence of certain substituents, such as para-substituted halogen and hydroxy groups, was found to contribute to their antioxidant potential. nih.gov

The furan ring itself is known to contribute to the antioxidant activity of compounds, primarily due to the electron transferability of the furan ring to radicals. nih.gov This antioxidant capacity can, in turn, contribute to other biological effects, such as their anti-inflammatory properties. nih.gov

| Biological Attribute | Compound Class/Key Feature | Key Findings | Reference |

|---|---|---|---|

| Antioxidant Potential | Thiazolidin-4-one analogues with a 1,3,4-thiadiazole moiety | A derivative showed more potent antioxidant activity than ascorbic acid in a DPPH assay. | nih.gov |

| Antioxidant Potential | Furan-containing compounds | The furan ring contributes to antioxidant activity through electron transfer. | nih.gov |

Elucidating the Influence of Substituent Nature and Position on Bioactivity

Research has shown that for antitubercular activity, the presence of a 5-nitrofuran-2-yl group at the C2 position of the thiadiazole ring is a key feature for potent activity. researchgate.net For instance, derivatives bearing a 5-nitrofuran-2-yl moiety alongside a 2,4-dichlorophenyl group at the C5 position of the 1,3,4-thiadiazole ring have demonstrated significant anti-tubercular effects. researchgate.net This suggests that the strong electron-withdrawing nature of the nitro group is beneficial for this specific biological action.

In the context of antimicrobial activity, the substitution pattern on a phenyl ring attached to the thiadiazole core plays a pivotal role. Studies on 2-amino-1,3,4-thiadiazole derivatives have revealed that introducing an aromatic ring at the 5-position generally enhances anticancer effects. mdpi.com The efficacy is further influenced by the substituents on this aromatic ring. For example, para-substitution on a phenylamino (B1219803) group with a trifluoromethyl (CF3) group or a chlorine atom has been found to improve antimicrobial activity, which correlates with the increased lipophilicity of the compounds. nih.gov Similarly, for antituberculosis activity, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed high inhibitory activity. researchgate.net

Furthermore, the nature of the substituent at the C-5 position of the 1,3,4-thiadiazole ring is also important for anticancer activity against melanoma cell lines. nih.gov The introduction of small electron-withdrawing groups on an aromatic ring attached to the thiadiazole scaffold has been noted as favorable for antiviral activity. researchgate.net

The following table summarizes the influence of various substituents on the bioactivity of furan-thiadiazole derivatives:

| Core Scaffold | Substituent & Position | Observed Bioactivity | Reference |

| This compound | 5-Nitro group on furan ring; 2,4-dichlorophenyl at C5 of thiadiazole | Potent antitubercular | researchgate.net |

| 2-Amino-1,3,4-thiadiazole | Phenylamino group at C2 with para-CF3 or -Cl on phenyl | Improved antimicrobial | nih.gov |

| 2-Phenylamino-1,3,4-thiadiazole | 4-Fluorophenyl at C5 of thiadiazole | High antituberculosis | researchgate.net |

| 1,3,4-Thiadiazole | Aromatic ring at C5 | Enhanced anticancer | mdpi.com |

| 1,3,4-Thiadiazole | Small electron-withdrawing groups on aromatic ring | Favorable antiviral | researchgate.net |

Impact of Heterocyclic Ring Fusion and Linker Units on Pharmacological Profiles

Altering the core structure of this compound by fusing other heterocyclic rings or introducing different linker units can lead to significant changes in the pharmacological profile of the resulting compounds. These modifications can influence the molecule's conformation, electronic properties, and ability to interact with biological targets.

The fusion of an imidazo[2,1-b] ring system to the thiadiazole core has been explored, leading to the creation of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives. These compounds have shown promising antitubercular and antioxidant effects, particularly when a 3,4-dihydroxy phenolic group is present at the C-2 position. nih.gov This indicates that the fused heterocyclic system, in combination with specific substituents, can confer potent bioactivity.

The introduction of linker units, such as an acetamide (B32628) group, between the thiadiazole ring and another moiety is a common strategy to modulate activity. For instance, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated selective anticancer activity. nih.gov This highlights the importance of the linker in positioning the key pharmacophoric elements for optimal interaction with the biological target.

Hybrid molecules incorporating the furan-thiadiazole scaffold with other heterocyclic systems, such as pyrazole, have also been synthesized. Bis(1,3,4-thiadiazole) derivatives linked through a pyrazole core have exhibited promising anticancer activity against human breast cancer cell lines. nih.gov In some cases, the activity of these hybrid compounds surpassed that of the standard drug imatinib. nih.gov

Furthermore, the combination of the 1,3,4-thiadiazole ring with a pyrimidine (B1678525) ring has been shown to result in high insecticidal activity. mdpi.com The synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine analogues demonstrated that the presence of the fused pyrimidine ring was crucial for the observed toxicity against Spodoptera littoralis. mdpi.com

The table below illustrates the impact of ring fusion and linkers on the pharmacological properties of furan-thiadiazole derivatives:

| Structural Modification | Resulting Scaffold/Derivative | Observed Pharmacological Profile | Reference |

| Fusion of Imidazo ring | Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole | Antitubercular, Antioxidant | nih.gov |

| Acetamide Linker | N-(thiazol-2-yl)-2-(thiadiazol-2-ylthio)acetamide | Selective anticancer | nih.gov |

| Pyrazole Linker | Bis(1,3,4-thiadiazole) with pyrazole core | Potent anticancer | nih.gov |

| Fusion of Pyrimidine ring | 1,3,4-Thiadiazolo[3,2-a]pyrimidine | High insecticidal activity | mdpi.com |

Identification of Key Pharmacophoric Features for Targeted Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, specific structural motifs have been identified as key pharmacophoric features for various targeted biological activities.

For anticancer activity, the 2-amino-1,3,4-thiadiazole moiety itself is considered a promising foundation. mdpi.com The introduction of an aromatic ring at the 5-position of this core is a common strategy to enhance antitumor effects. mdpi.com Molecular hybridization, which involves incorporating more than one heterocyclic system into a single molecule, is a pivotal strategy for designing new bioactive leads. researchgate.net For example, the incorporation of a 1,3,4-oxadiazole ring alongside the furan-thiadiazole core has been explored in the development of novel anticancer agents. researchgate.net

In the context of α-glucosidase and β-glucuronidase inhibition, the furan ring itself has been identified as a key moiety. researchgate.net For certain derivatives, the furan ring is believed to play a crucial role in obstructing the active domain of E. coli β-glucuronidase (EcGUS). researchgate.net

The 1,3,4-thiadiazole ring is also recognized as a "constrained pharmacophore" and can act as a "hydrogen binding domain" and a "two-electron donor system," which contributes to its wide range of biological activities. nih.gov

The following table outlines key pharmacophoric features and their associated biological targets:

| Pharmacophoric Feature | Targeted Biological Activity | Reference |

| 2-Amino-1,3,4-thiadiazole with a 5-aromatic ring | Anticancer | mdpi.com |

| Hybrid of furan-thiadiazole and 1,3,4-oxadiazole | Anticancer | researchgate.net |

| Furan ring | E. coli β-glucuronidase inhibition | researchgate.net |

| 1,3,4-Thiadiazole ring | General bioactivity (hydrogen binding, electron donation) | nih.gov |

Understanding Molecular Recognition and Ligand-Target Interactions

To gain a deeper understanding of the mechanisms underlying the bioactivity of this compound derivatives, molecular docking studies are often employed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

In the development of novel inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer, molecular docking studies have been instrumental. nih.gov For a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, docking studies identified VEGFR-2 as a potential molecular target. nih.gov One of the most potent compounds in this series was found to have the most favorable orientation within the VEGFR-2 binding site, suggesting a strong correlation between the predicted binding mode and the observed inhibitory activity. nih.gov

Similarly, for α-glucosidase inhibitors based on the 2,5-disubstituted furan scaffold containing a 1,3,4-thiadiazole moiety, molecular docking simulations have revealed key interactions. These include hydrogen bonding and pi-pi stacking interactions between the inhibitor and the active site of the enzyme. researchgate.net

The interaction of Schiff base compounds derived from thiadiazoles with bacterial components has also been investigated. These compounds can attach to bacterial cell walls, increasing their permeability and leading to cell lysis. ijmm.ir They can also interact with bacterial DNA and inhibit essential enzymes. ijmm.ir

The following table summarizes findings from molecular recognition and ligand-target interaction studies:

| Compound Class/Derivative | Biological Target | Key Interactions/Mechanisms | Reference |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | VEGFR-2 | Favorable orientation in binding site | nih.gov |

| 2,5-Disubstituted furan-thiadiazoles | α-Glucosidase | Hydrogen bonding, pi-pi stacking | researchgate.net |

| Thiadiazole-derived Schiff bases | Bacterial cells | Attachment to cell wall, interaction with DNA, enzyme inhibition | ijmm.ir |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have been instrumental in understanding the molecular and electronic properties of furan-thiadiazole systems. These computational approaches allow for the determination of optimized molecular geometries, electronic distributions, and spectroscopic properties.

DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31G(d,p)), have been used to investigate the structural parameters of thiadiazole derivatives. sciensage.info Such studies provide a theoretical framework that complements experimental data, offering a deeper understanding of the molecule's fundamental characteristics. While specific calculations for 2-(furan-2-yl)-1,3,4-thiadiazole are part of a broader landscape of research on related compounds, the principles and findings are largely transferable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For derivatives containing the furan (B31954) and 1,3,4-thiadiazole (B1197879) rings, the HOMO-LUMO gap has been a subject of interest. For instance, studies on related N-heterocyclic thioamides have shown that the HOMO-LUMO gap can correlate with biological activity. nih.gov In one study on thiadiazole derivatives, the HOMO-LUMO energy gap was calculated to be 4.4815 eV, suggesting good kinetic stability. ajchem-a.com The investigation of various thiophene (B33073), fluorene, benzothiazole, and thiadiazole monomers through GW calculations, which often follow initial DFT calculations, has also highlighted the importance of accurately determining the HOMO-LUMO gap. arxiv.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| Thiazole-containing thiourea (B124793) derivative (1b) | -0.2198 | -0.0532 | ~4.53 | sciensage.info |

| Thiazole-containing thiourea derivative (1c) | -0.2184 | -0.0518 | ~4.53 | sciensage.info |

| N-heterocyclic thioamides (thiole group) | - | - | 9.41 | nih.gov |

Note: The values presented are for structurally related compounds and serve to illustrate the typical range of HOMO-LUMO energy gaps for such heterocyclic systems. The conversion from Hartree to eV is approximated where necessary.

Molecular Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide further insights into the chemical behavior of molecules. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity indicates the power of a molecule to attract electrons, while chemical hardness is a measure of resistance to change in its electron distribution.

These parameters are calculated using the following formulas:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

For thiourea derivatives containing a thiazole (B1198619) moiety, a good correlation has been observed between these quantum chemical parameters and their antifungal activity. sciensage.info This suggests that the electronic characteristics defined by these descriptors play a significant role in the biological interactions of such compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies have identified potential binding interactions and have shown that some derivatives are good inhibitors of VEGFR-2. nih.gov In another study, 1,3,4-thiadiazole derivatives were evaluated as inhibitors of four SARS-CoV-2 target enzymes, with some compounds showing promising binding affinities. nih.gov

Table 2: Representative Molecular Docking Results for Furan-Thiadiazole Derivatives and Related Compounds

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivative (Compound 7) | VEGFR-2 | - | nih.gov |

| 1,3,4-Thiadiazole derivative (Compound 7) | SARS-CoV-2 Mpro | -11.4 | nih.gov |

| 1,3,4-Thiadiazole derivative (Compound 7) | SARS-CoV-2 PLpro | -9.4 | nih.gov |

| 1,3,4-Thiadiazole derivative | VEGFR-2 | -8.630 | nih.gov |

| Thiazole derivative | LasR of P. aeruginosa | -12.8 | nih.gov |

Note: The docking scores are indicative of the binding affinity, with more negative values suggesting stronger binding. The specific values can vary depending on the docking software and scoring function used.

In Silico Prediction of Biological Activity and Drug-Likeness Properties (Excluding ADME Toxicity/Safety)

In silico methods are widely used to predict the biological activity and assess the drug-likeness of novel compounds early in the drug discovery process. Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. These predictions are often based on the compound's physicochemical properties and comparison to established drugs.

A common tool for assessing drug-likeness is Lipinski's Rule of Five. This rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Studies on various 1,3,4-thiadiazole derivatives have shown that they often exhibit good oral bioavailability and adhere to Lipinski's Rule of Five. nih.gov For instance, a series of thiadiazole derivatives were found to have molecular weights and partition coefficients within the acceptable ranges for drug-like molecules. nih.gov

Table 3: Predicted Drug-Likeness Properties for Representative Thiadiazole Derivatives

| Property | Typical Range for Thiadiazole Derivatives | Lipinski's Rule of Five Guideline | Reference |

| Molecular Weight ( g/mol ) | 256.35–445.49 | < 500 | nih.gov |

| Log P | < 5 | ≤ 5 | nih.gov |

| Hydrogen Bond Donors | - | ≤ 5 | mdpi.com |

| Hydrogen Bond Acceptors | - | ≤ 10 | mdpi.com |

Note: The data presented is for a series of 1,3,4-thiadiazole derivatives and illustrates their general compliance with drug-likeness rules.

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is crucial for understanding how a molecule might interact with a biological target. Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-receptor complex and the dynamic nature of their interactions.

For 1,3,4-thiadiazole derivatives, MD simulations have been employed to evaluate the stability of their complexes with target proteins. For example, the stability of a promising 1,3,4-thiadiazole derivative complexed with SARS-CoV-2 main protease was confirmed over a 100 ns MD simulation. nih.gov Similarly, MD simulations have been used to assess the conformational stability of 1,3,4-thiadiazole derivatives as potential inhibitors of VEGFR-2. nih.gov These studies help to validate the binding modes predicted by molecular docking and provide a more dynamic picture of the ligand-receptor interactions. A study on 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, a related furan-containing heterocyclic system, revealed that the molecule is nearly planar, which is a key conformational feature. researchgate.net

Future Research Directions and Translational Perspectives

Design of Next-Generation 2-(Furan-2-yl)-1,3,4-thiadiazole Analogues

The design of novel analogues of this compound is a cornerstone of future research, focusing on systematic structural modifications to explore and optimize biological activity. A primary strategy involves the strategic modification of both the furan (B31954) and thiadiazole rings. Research has shown that the integration of the furan and 1,3,4-thiadiazole (B1197879) moieties is crucial for enhanced bioactivity compared to structures containing only one of the rings. jst.go.jp

Key approaches for analogue design include:

Substitution at the C5 position of the thiadiazole ring: This position is a prime target for introducing diverse functional groups. For instance, creating a series of 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanimine (B1209239) derivatives allows for the exploration of various substituents on a phenyl ring, which can significantly influence activity. researchgate.net Studies on antitubercular agents indicated that a 2,4-dichlorophenyl group at this position was favorable for activity. researchgate.net

Modification of the Linker: The connection between the core scaffold and other moieties can be altered. Synthesizing derivatives with an azomethine (-CH=N-) linkage has proven to be a successful strategy for generating compounds with potent anti-tubercular properties. researchgate.net

Hybridization with Other Heterocycles: Fusing or linking the this compound core with other biologically active heterocycles, such as 1,3,4-oxadiazoles, can produce hybrid molecules with potentially synergistic or novel activities. jst.go.jpscispace.com

Bioisosteric Replacement: The principle of bioisosterism, where one atom or group is replaced by another with similar properties, is a powerful tool. cambridgemedchemconsulting.com The 1,3,4-thiadiazole ring itself is a bioisostere of pyrimidine (B1678525) and oxadiazole, which contributes to its pharmacological potential due to its ability to cross cellular membranes. jst.go.jpscispace.comnih.gov Future designs could involve replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyridine (B92270) to modulate electronic properties and binding interactions. researchgate.netresearchgate.net

Introduction of Sugar Moieties: The synthesis of acyclic nucleoside analogues by incorporating sugar hydrazones has yielded compounds with significant anticancer activity, suggesting that glycosylation is a promising avenue for creating next-generation derivatives. scispace.comnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies have concentrated on anticancer and antimicrobial activities, the this compound scaffold holds potential across a broader therapeutic spectrum. The 1,3,4-thiadiazole nucleus is known to be a component of molecules with anti-inflammatory, anticonvulsant, and antihypertensive properties, which are underexplored areas for the furan-substituted derivatives. researchgate.net

Future research should focus on:

Identifying Novel Anticancer Targets: Beyond established cell lines like HepG-2 (human liver carcinoma), HCT-116 (colon), and MCF-7 (breast), new analogues should be screened against a wider panel of cancer types. jst.go.jpnih.gov A significant breakthrough has been the identification of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a potential molecular target for N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which demonstrated potent antiproliferative activity. nih.gov Further investigation into other receptor tyrosine kinases and signaling pathways is warranted.

Expanding Antimicrobial Research: The scaffold is a promising starting point for developing new antimicrobial agents. nih.gov Specific analogues have shown potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase enzyme. researchgate.net Future work should explore activity against a wider range of resistant bacterial and fungal strains.

Investigating Other Therapeutic Fields: Based on the known activities of the 1,3,4-thiadiazole core, targeted screening of new analogues against enzymes and receptors involved in inflammation (e.g., COX enzymes), neurological disorders (e.g., GABA receptors), and cardiovascular diseases should be undertaken.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

To facilitate the rapid synthesis of diverse compound libraries, the development of more efficient and sustainable synthetic methods is crucial.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly enhance reaction rates and improve yields for the synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives when compared to conventional heating methods. nih.gov This approach reduces reaction times and energy consumption, aligning with the principles of green chemistry.

Novel Ring Formation and Transformation Strategies: Exploration of new synthetic routes, such as the reaction of ketene (B1206846) N,S-acetals with hydrazonyl halides to form the 1,3,4-thiadiazole ring, can provide access to novel substitution patterns. researchgate.net Additionally, ring transformation reactions, for instance from 1,2,3-thiadiazoles, could offer alternative pathways to the core structure. researchgate.net

Sustainable Chemistry Practices: Future synthetic protocols should aim to incorporate greener solvents, reduce the use of hazardous reagents like thionyl chloride, and employ catalytic methods to improve atom economy and minimize waste. jst.go.jpnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Approaches

The translation of the this compound scaffold into viable drug candidates can be accelerated by modern drug discovery platforms.

Combinatorial Library Synthesis: The synthetic routes established for this scaffold are amenable to combinatorial approaches. By using a diverse set of starting materials, such as various substituted furan-2-carbohydrazides and reagents for building the thiadiazole ring, large libraries of analogues can be generated. jst.go.jpresearchgate.net

High-Throughput Screening (HTS): These libraries can then be subjected to HTS assays to rapidly identify compounds with desired biological activity. For example, MTT assays have been effectively used to screen for antiproliferative activity against multiple cancer cell lines. nih.gov

In Silico Screening: Computational tools can be used to pre-screen virtual libraries of analogues. The Prediction of Activity Spectra for Substances (PASS) tool has been successfully used to predict the anti-tubercular potential of derivatives before their synthesis, allowing for a more focused and efficient discovery process. researchgate.net

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of how these compounds exert their biological effects at the molecular level is essential for rational drug design.

Molecular Docking Studies: This computational technique has been instrumental in elucidating potential mechanisms of action. Docking studies have successfully identified key binding interactions between active analogues and their protein targets. For example, potent anti-tubercular compounds were shown to form hydrogen bonds and electrostatic interactions with Tyr158 and Met103 residues in the active site of enoyl-ACP reductase. researchgate.net Similarly, the most potent VEGFR-2 inhibitor was identified based on its favorable orientation within the receptor's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Analysis: Systematic analysis of how structural modifications impact biological activity is crucial. Computational methods like the Electronic-Topological Method (ETM) and neural networks can be employed to build robust SAR models that can predict the activity of new analogues. researchgate.net

Biophysical and Crystallographic Studies: While computational methods provide valuable hypotheses, experimental validation is critical. Future research should aim to obtain co-crystal structures of active compounds bound to their target enzymes (e.g., VEGFR-2, enoyl-ACP reductase) through X-ray crystallography. This would provide definitive evidence of the binding mode and guide further optimization.

Strategic Design for Improved Potency and Selectivity (Excluding Toxicity Optimization)

The ultimate goal of analogue design is to maximize potency against the intended target while minimizing off-target effects.

Potency Enhancement through Structural Tuning: Research has established clear guidelines for improving potency. For anticancer activity, linking the furan-thiadiazole core to other heterocyclic systems or sugar moieties has yielded compounds with IC₅₀ values in the low micromolar range, comparable to the reference drug doxorubicin. jst.go.jpnih.gov For anti-tubercular activity, specific substitutions such as a 5-nitrofuran group on the furan ring and a 2,4-dichlorophenyl group on the thiadiazole ring have been shown to significantly enhance inhibitory effects. researchgate.net

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound | Description | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 3 | furan-2-carbonyl chloride derivative | HepG-2 | 5.5 ± 1.2 | scispace.com |

| Compound 12 | Ester functionalized furyl linked 1,3,4-thiadiazolyl derivative | HepG-2 | 7.29 ± 1.5 | scispace.com |

| Compound 14 | Sugar hydrazone with D-mannose | HepG-2 | 4.2 ± 1.2 | scispace.com |

Table 2: Anti-tubercular Activity of Selected Analogues

| Compound | Description | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound Fb | Phenyl-substituted azomethine derivative | M. tuberculosis H37Rv | 3.125 | researchgate.net |

| Compound Fe | Phenyl-substituted azomethine derivative | M. tuberculosis H37Rv | 3.125 | researchgate.net |

Improving Selectivity: Selectivity is crucial for a good therapeutic index. Studies on VEGFR-2 inhibitors derived from this scaffold have shown that the active compounds were highly selective. nih.gov Future designs should focus on exploiting subtle differences between the target protein and related off-targets. For example, targeting unique sub-pockets or allosteric sites within the desired enzyme can enhance selectivity. Molecular modeling can be used to predict which structural modifications are most likely to improve the selectivity profile of new analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.